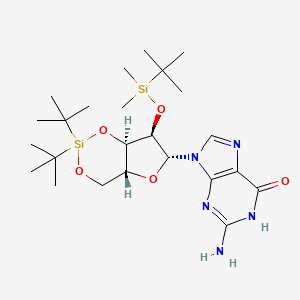

2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine

説明

Overview of Chemically Modified Nucleosides

Chemically modified nucleosides constitute a fundamental class of bioactive compounds that have revolutionized both synthetic chemistry and pharmaceutical development. These compounds are characterized by systematic alterations to the natural nucleoside structure, which consists of a nucleobase linked to a ribose or deoxyribose sugar moiety through a glycosidic bond. The development of modified nucleosides has been driven by the need to enhance stability, improve selectivity, and expand the functional capabilities of these essential biological building blocks.

The field of nucleoside modification encompasses three primary categories of compounds: nucleobases, nucleosides, and nucleotides, each serving distinct roles in biological and synthetic applications. Modified nucleosides have found extensive applications in antiviral therapy, anticancer treatment, and as research tools for studying nucleic acid function and structure. The structural diversity achievable through nucleoside modification has enabled researchers to fine-tune the biological and chemical properties of these compounds to meet specific therapeutic or research objectives.

Recent advances in nucleoside chemistry have demonstrated the extraordinary potential of click chemistry methodologies, particularly the 1,3-dipolar cycloaddition of alkyne and azide moieties to form 1,2,3-triazole linkages. These reactions have proven invaluable for constructing modified nucleosides with enhanced pharmacological properties, as the resulting triazole moieties often function as more than passive linkers, contributing actively to drug design and delivery mechanisms. The biocompatibility and bioisosteric properties of triazole-containing nucleosides have opened new avenues for developing clinically relevant therapeutic agents.

Historical Context of Silyl-Protected Guanosine Derivatives

The development of silyl protection strategies for guanosine derivatives emerged from the fundamental challenges associated with selective chemical modification of multiply hydroxylated nucleosides. Early work in nucleoside chemistry revealed the necessity for robust protecting group strategies that could enable selective functionalization while maintaining the structural integrity of the nucleoside framework. The introduction of silyl protecting groups represented a significant advancement in this field, offering unique advantages in terms of stability, selectivity, and ease of removal under mild conditions.

Historical developments in silyl protection methodology can be traced to the pioneering work that established 1,3-dihalo-1,1,3,3-tetraalkyldisiloxane reagents for simultaneous protection of 3'-hydroxyl and 5'-hydroxyl groups of nucleosides in high yield. This foundational work demonstrated the feasibility of using bifunctional silyl reagents to achieve regioselective protection patterns that would be difficult to accomplish using monofunctional protecting groups. The success of these early methodologies paved the way for more sophisticated protection strategies incorporating multiple silyl groups with complementary properties.

The evolution of guanosine protection strategies has been particularly influenced by the unique chemical properties of the guanine nucleobase, which presents both opportunities and challenges for selective modification. The presence of multiple reactive sites, including the exocyclic amino group and the hydroxyl groups of the ribose moiety, necessitates carefully designed protection schemes that can accommodate the complex reactivity patterns inherent to guanosine derivatives. The development of 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine represents the culmination of these historical developments, incorporating lessons learned from decades of nucleoside protection research.

Scientific Rationale for Silyl Protection in Nucleoside Chemistry

The scientific rationale for employing silyl protecting groups in nucleoside chemistry is multifaceted, encompassing considerations of chemical stability, synthetic versatility, and orthogonal reactivity patterns. Silyl protecting groups offer several distinct advantages over alternative protection strategies, including their ability to withstand a wide range of reaction conditions while remaining selectively removable under specific circumstances. The choice of silyl protecting groups is particularly critical in nucleoside chemistry due to the sensitivity of the glycosidic bond and the potential for unwanted side reactions during synthetic transformations.

The di-tert-butylsilanediyl moiety represents an especially valuable protecting group for simultaneous protection of 3'-hydroxyl and 5'-hydroxyl positions in nucleosides. This cyclic silyl protecting group offers enhanced stability compared to individual silyl ethers while maintaining the ability to be selectively removed under mild acidic conditions. The reaction of nucleosides with di-tert-butylsilyl bis(trifluoromethanesulfonate) proceeds smoothly at low temperatures, providing high yields of the desired 3',5'-O-protected intermediates without significant side product formation.

The tert-butyldimethylsilyl group employed for 2'-hydroxyl protection offers complementary advantages, including high stability under basic conditions and selective removability using fluoride-based reagents. The combination of these two distinct silyl protecting groups creates an orthogonal protection system that enables sequential deprotection strategies and selective chemical modifications. This approach has proven particularly valuable in the synthesis of complex nucleoside derivatives where multiple protection and deprotection steps are required to achieve the desired substitution patterns.

The enhanced stability imparted by silyl protection extends beyond simple chemical protection to include improvements in biological stability and cellular uptake characteristics. Research has demonstrated that silyl-protected nucleosides exhibit increased resistance to enzymatic degradation, potentially improving their therapeutic utility and research applications. The hydrophobic nature of silyl protecting groups can also influence the solubility and cellular permeability of nucleoside derivatives, factors that are crucial for their biological activity and practical applications.

Scope and Objectives of the Research Article

This comprehensive analysis aims to provide an in-depth examination of the chemical design principles, synthetic methodologies, and structural characteristics of this compound. The scope of this investigation encompasses the fundamental chemical properties that make this compound valuable as a synthetic intermediate, the methodological approaches used for its preparation, and the structural features that distinguish it from other protected nucleoside derivatives.

The primary objective of this analysis is to establish a comprehensive understanding of how the specific combination of protecting groups in this compound contributes to its utility in synthetic chemistry applications. This includes examination of the regioselectivity considerations that influence the placement of protecting groups, the stability characteristics that enable its use in various reaction conditions, and the mechanistic aspects of its synthesis and subsequent chemical transformations.

A secondary objective involves the systematic comparison of this compound with related silyl-protected nucleoside derivatives to highlight the unique advantages offered by its specific protection pattern. This comparative analysis will draw upon documented synthetic procedures, reported yields, and observed chemical behaviors to establish the relative merits of different protection strategies in nucleoside chemistry. The analysis will also consider the broader implications of these findings for the design of future nucleoside derivatives with enhanced properties and expanded applications.

The investigation will incorporate detailed examination of the molecular structure and properties of this compound, including its molecular formula C24H43N5O5Si2 and molecular weight of 537.8 grams per mole. The structural analysis will consider how the spatial arrangement of the protecting groups influences the overall conformation and reactivity of the compound, providing insights into the design principles that govern the development of effective nucleoside protection strategies.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C24H43N5O5Si2 | |

| Molecular Weight | 537.8 g/mol | |

| Chemical Abstracts Service Number | 401812-99-5 | |

| Structural Classification | Protected Guanosine Derivative |

特性

IUPAC Name |

9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-[tert-butyl(dimethyl)silyl]oxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43N5O5Si2/c1-22(2,3)35(10,11)33-17-16-14(12-31-36(34-16,23(4,5)6)24(7,8)9)32-20(17)29-13-26-15-18(29)27-21(25)28-19(15)30/h13-14,16-17,20H,12H2,1-11H3,(H3,25,27,28,30)/t14-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASBWDKOEOJQMT-WVSUBDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N5O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401812-99-5 | |

| Record name | 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Synthetic Routes and Reaction Conditions

The synthesis of 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine involves several key steps:

- Protection of Guanosine: The 2'-hydroxyl group of guanosine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

- Introduction of Di-tert-Butylsilanediyl Group: The protected guanosine is then reacted with di-tert-butylsilanediyl chloride under controlled conditions to ensure selectivity.

The purification process typically includes techniques such as column chromatography or recrystallization to achieve high purity.

The unique structural modifications impart distinct biological activities to this compound. The protective silyl groups enhance its stability against hydrolysis, allowing it to participate in biochemical reactions without degradation. This stability makes it an excellent candidate for:

- Nucleic Acid Interactions: The compound can interact with nucleic acids, potentially influencing their structure and function.

- Enzyme Inhibition: It may serve as an inhibitor for enzymes involved in nucleic acid metabolism, which could be useful in therapeutic applications.

Anticancer Research

Recent studies have explored the anticancer properties of modified nucleosides like this compound. The compound's ability to stabilize nucleic acid structures may enhance the efficacy of chemotherapeutic agents by improving their delivery or action at the molecular level.

Drug Development

The compound's unique properties make it a valuable tool in drug development, particularly for designing new antiviral or anticancer agents. Its modifications can be tailored to improve pharmacokinetic profiles or target specific biological pathways.

Stability and Reactivity Studies

Research has demonstrated that the protective silyl groups significantly increase the compound's resistance to hydrolysis compared to unmodified guanosine derivatives. This property allows for longer shelf-life and enhanced performance in biochemical assays.

Antiviral Activity

In vitro studies have indicated that derivatives of this compound exhibit antiviral activity against specific pathogens by interfering with viral replication mechanisms.

作用機序

The mechanism by which this compound exerts its effects involves the interaction of its silyl groups with molecular targets and pathways. The protective silyl groups enhance the stability of the compound, allowing it to participate in specific biochemical reactions without being degraded.

Molecular Targets and Pathways:

Nucleic Acids: The compound can interact with DNA and RNA, affecting their structure and function.

Enzymes: It may inhibit or modulate the activity of certain enzymes involved in nucleic acid metabolism.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

Research Findings and Data Tables

Table 1: Comparative Reactivity Under Deprotection Conditions

Table 2: Solubility and Physical Properties

生物活性

2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine is a chemically modified nucleoside derivative that exhibits unique biological activities due to its structural modifications. This compound is characterized by protective silyl groups at the 2' and 3',5'-positions of guanosine, which enhance its stability and reactivity in various biological contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, molecular targets, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | 9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-[tert-butyl(dimethyl)silyl]oxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-2-amino-1H-purin-6-one |

| Molecular Formula | C24H43N5O5Si2 |

| Molecular Weight | 537.8 g/mol |

| CAS Number | 401812-99-5 |

These properties contribute to the compound's stability and potential applications in biochemical research and therapeutic development.

The biological activity of this compound is largely attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The silyl groups enhance the compound's stability against hydrolysis, allowing it to participate in biochemical reactions without degradation.

Interaction with Nucleic Acids

The compound can interact with both DNA and RNA, potentially affecting their structure and function. This interaction may lead to modulation of gene expression or inhibition of enzymatic activities related to nucleic acid synthesis.

Enzymatic Modulation

Research indicates that this compound may inhibit or modulate the activity of specific enzymes involved in nucleic acid metabolism. For instance, it could affect polymerases or ribonucleases, leading to altered RNA processing or DNA replication processes.

Case Studies and Findings

- Stability and Reactivity : A study demonstrated that the introduction of silyl groups significantly increases the stability of guanosine derivatives under physiological conditions. This stability is crucial for potential therapeutic applications where prolonged activity is desired.

- Enzymatic Inhibition : Research has shown that derivatives like this compound can inhibit certain RNA polymerases in vitro. This inhibition suggests potential applications in antiviral therapies where blocking viral RNA synthesis is critical .

- Cellular Uptake and Efficacy : Investigations into cellular uptake mechanisms revealed that modified nucleosides can be efficiently taken up by cells, enhancing their potential as therapeutic agents. The presence of silyl groups may facilitate this uptake due to improved solubility and reduced degradation .

Comparative Analysis with Similar Compounds

The unique modifications present in this compound provide advantages over other nucleoside derivatives:

| Compound Type | Stability | Reactivity | Applications |

|---|---|---|---|

| Tert-butyldimethylsilyl Ethers | Moderate | High | Protecting groups in synthesis |

| Trimethylsilyl Ethers | Low | Moderate | Less stable for biological uses |

| 2'-O-(tert-butyldimethylsilyl) Guanosine | High | High | Potential therapeutic applications |

準備方法

Industrial Production Methods

Industrial production involves optimized conditions for large-scale reactions to ensure high yield and purity.

Purification

The crude product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.

Quality Control

Stringent quality control measures are essential to ensure the compound meets specifications for its intended applications.

Chemical Reactions

2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine can undergo several types of chemical reactions:

- Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

- Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: Where silyl groups are replaced with other functional groups using nucleophiles or electrophiles (e.g., RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3).

Deprotection Methods

The removal of TBDMS and di-tert-butylsilanediyl groups can be achieved through various methods, which is crucial in nucleic acid synthesis.

Molecular Characteristics

Q & A

What synthetic strategies are optimal for introducing tert-butyldimethylsilyl (TBDMS) and di-tert-butylsilanediyl groups to guanosine?

Basic Synthesis Methodology

The synthesis involves sequential silylation reactions under anhydrous, inert conditions (argon atmosphere) to ensure regioselective protection. For 2'-O-TBDMS installation, tert-butyldimethylsilyl chloride (TBDMS-Cl) is typically used with pyridine as a base . For the 3',5'-di-tert-butylsilanediyl group, di-tert-butylsilyl triflate or similar reagents are employed, often requiring precise stoichiometry to avoid over-silylation. Purification via silica gel chromatography (eluting with gradients of methanol in chloroform, e.g., 1–3% MeOH/CHCl₃) is critical to isolate intermediates, as demonstrated in the synthesis of analogous compounds with 58% yield for brominated intermediates .

How do the TBDMS and di-tert-butylsilanediyl groups influence regioselectivity in oligonucleotide synthesis?

Role of Protecting Groups

The bulky TBDMS group at the 2'-position sterically hinders phosphorylation at the 3'-OH, while the di-tert-butylsilanediyl group bridges the 3' and 5' hydroxyls, rendering both positions inert. This dual protection is essential for solid-phase RNA synthesis, where the 5'-OH must remain temporarily unprotected for phosphoramidite coupling. The TBDMS group’s acid lability allows selective deprotection under mild conditions (e.g., 0.1M HCl in THF), preserving the more stable silanediyl group .

What challenges arise in achieving regioselective silylation of guanosine derivatives?

Advanced Regioselectivity Analysis

Regioselectivity is sensitive to reaction conditions. For instance, in the synthesis of 2'-O-TBDMS derivatives, competing 3'-silylation can occur if steric or electronic factors are misbalanced. highlights that using TBDMS-Cl with a bulky base (e.g., 2,6-lutidine) at low temperatures (−40°C) suppresses 3'-side reactions. In contrast, di-tert-butylsilanediyl protection requires precise stoichiometry (1:1 silylating agent to nucleoside) to avoid cross-reactivity with other hydroxyls .

How does the stability of TBDMS and silanediyl groups vary under acidic or basic conditions?

Stability and Deprotection Dynamics

The TBDMS group is labile under acidic conditions (e.g., 80% acetic acid or fluoride ions), while the di-tert-butylsilanediyl group requires stronger bases (e.g., tetrabutylammonium fluoride) for cleavage. This differential stability enables sequential deprotection: the 2'-TBDMS is removed first to expose the 3'-OH for further coupling, while the 5'-silanediyl remains intact until final deprotection . Stability studies in DMF at 60°C show minimal degradation (<5% over 24 hours), confirming suitability for prolonged syntheses .

What analytical methods are most reliable for characterizing silylated guanosine derivatives?

Methodological Validation

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ²⁹Si) are indispensable. For example, ¹H NMR of the TBDMS-protected intermediate shows distinct tert-butyl singlets at δ 0.88–1.07 ppm, while ¹³C NMR confirms silanediyl bridging via quaternary carbon shifts at δ 26–28 ppm . HRMS data (e.g., [M+H]+ calc. 668.1898, found 668.1913) validate molecular integrity .

How can researchers resolve contradictions in reported yields for silylation reactions?

Data Contradiction Analysis

Discrepancies in yields (e.g., 58% for brominated intermediates vs. lower yields in analogous reactions) often stem from variations in reagent purity, solvent dryness, or chromatographic resolution. For instance, NaBr-mediated bromination in acetone under reflux () may suffer from competing elimination if traces of water are present, reducing efficiency. Reproducibility requires strict anhydrous protocols and inert atmospheres .

How is this compound applied in designing RNA probes for enzymatic studies?

Advanced Biochemical Applications

The dual protection strategy enables synthesis of site-specifically modified RNA probes. For example, the 2'-O-TBDMS group allows incorporation of thiophosphate or fluorescent tags at the 3'-position, while the silanediyl group maintains strand integrity during enzymatic assays. Such probes have been used to study ribozyme cleavage mechanisms and guanosine-specific post-translational modifications (e.g., GMPylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。